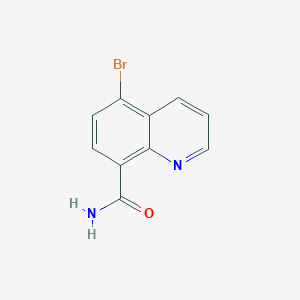

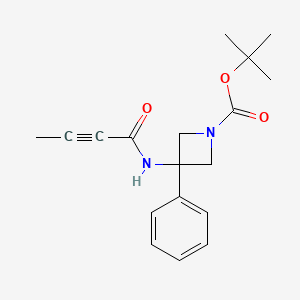

![molecular formula C18H12F2N2O4 B2416877 2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054402-65-1](/img/structure/B2416877.png)

2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid, also known as Compound A, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Applications De Recherche Scientifique

Novel Building Blocks for Polybenzoxazine Synthesis

Phloretic acid, a compound with structural similarity to 2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach enables the synthesis of almost 100% bio-based benzoxazine end-capped molecules, offering a sustainable alternative to phenol for imparting benzoxazine's specific properties to aliphatic –OH bearing molecules or macromolecules, which could lead to applications in various materials science fields (Acerina Trejo-Machin et al., 2017).

Advancements in Herbicide Degradation

Research on 2–4 Dichlorophenoxyacetic acid, a chlorinated phenoxy acid herbicide, has led to the optimization of the photo-Electro/persulfate/nZVI process for its degradation and mineralization in aqueous solutions. This novel combination of advanced oxidation processes aims at environmental protection by optimizing conditions such as pH, persulfate anion concentration, direct electrical current, herbicide concentration, nZVI dose, and reaction time. The optimized conditions resulted in significant herbicide removal, showcasing potential applications in environmental remediation (J. Mehralipour & M. Kermani, 2021).

Ligand Efficiency in Metal Ion Coordination

The compound 2-Cyano-2-(hydroxyimino)acetic acid has shown to be an effective ligand for Cu2+ and Ni2+ ions over a broad pH range. This research indicates potential applications in the development of chelating agents for metal ion coordination, which could have implications for various industrial and environmental processes. The study provides insights into the structural aspects of metal-ligand interactions, suggesting that such compounds could be utilized in the synthesis of complex materials or in processes requiring specific metal ion binding (T. Sliva et al., 1998).

Atmospheric Chemistry of Chlorinated Aromatic Herbicides

Research into the atmospheric chemistry of chlorinated phenoxy acids, including their OH oxidation, has shed light on the environmental fate of these compounds. The study highlights how OH radicals interact with herbicides, leading to the formation of potentially toxic by-products. This research is crucial for understanding the long-range transport and transformation of herbicides in the atmosphere, providing valuable information for environmental monitoring and regulatory efforts (T. Murschell & D. Farmer, 2018).

Propriétés

IUPAC Name |

2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N2O4/c19-13-5-6-15(14(20)8-13)22-18(25)12(9-21)7-11-3-1-2-4-16(11)26-10-17(23)24/h1-8H,10H2,(H,22,25)(H,23,24)/b12-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXDYXITLXTBBK-GHXNOFRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)F)F)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2416794.png)

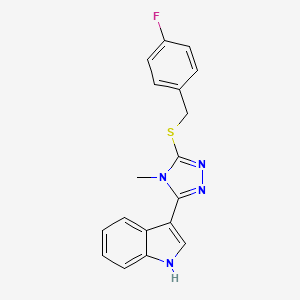

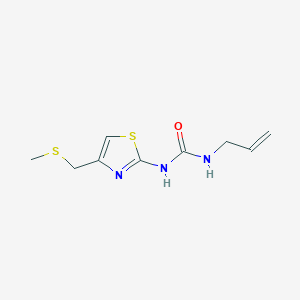

![N-(1-cyanocyclobutyl)-3-({6-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzamide](/img/structure/B2416802.png)

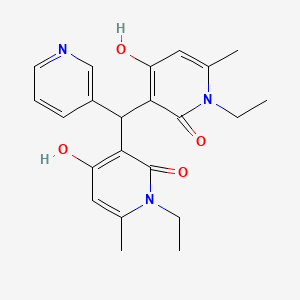

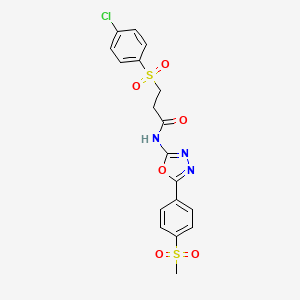

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2416803.png)

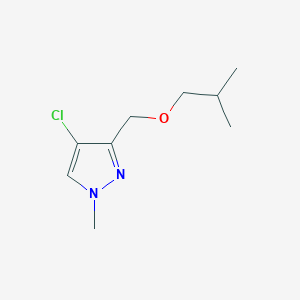

![5-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2416804.png)

![3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2416811.png)

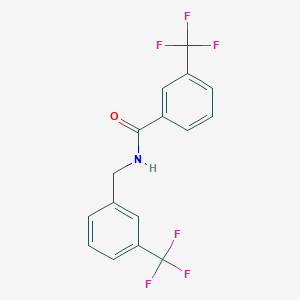

![Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2416815.png)